molecular formula C23H18FN3O4 B11302667 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide

2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11302667
M. Wt: 419.4 g/mol
InChI Key: ODNWUSHUWUYIEA-UHFFFAOYSA-N
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Description

2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a carboxylic acid derivative. The phenoxyacetamide moiety can be introduced via a nucleophilic substitution reaction, where the phenol derivative reacts with an acylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the phenoxyacetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and fluorophenyl group could play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and phenoxyacetamide analogs. Examples might include:

  • 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide
  • 2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide

Uniqueness

What sets 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide apart is the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C23H18FN3O4

Molecular Weight

419.4 g/mol

IUPAC Name

2-[2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H18FN3O4/c1-29-20-9-5-3-7-18(20)25-21(28)14-30-19-8-4-2-6-17(19)22-26-23(31-27-22)15-10-12-16(24)13-11-15/h2-13H,14H2,1H3,(H,25,28)

InChI Key

ODNWUSHUWUYIEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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